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molecular formula C11H16N2 B8726123 2-Methyl-6-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 125104-68-9

2-Methyl-6-[(pyrrolidin-1-yl)methyl]pyridine

Cat. No. B8726123
M. Wt: 176.26 g/mol
InChI Key: UWGGDBZLFAXETC-UHFFFAOYSA-N
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Patent
US05089507

Procedure details

By reaction of 6-methyl-2-pyridyl methanol [prepared as described in Helv. Chim. Acta, 2429 (1957)], g 7.1 (0.058 moles), with methanesulfonyl chloride and then with pyrrolidine as in Description 1, g 7.5 of yellow oil (b.p. 62°-65° C. 80 mmHg) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7.1
Quantity
0.058 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][CH:3]=1.CS(Cl)(=O)=O.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH3:1][C:2]1[N:7]=[C:6]([CH2:8][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)CO
Step Two
Name
7.1
Quantity
0.058 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC(=N1)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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